molecular formula C15H15Cl2N3O2 B2552682 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride CAS No. 2241127-89-7

1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride

Cat. No.: B2552682
CAS No.: 2241127-89-7
M. Wt: 340.2
InChI Key: TWSUHLRDGZWQJB-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride is a benzimidazole derivative characterized by a benzimidazole core substituted with a 4-(aminomethyl)phenyl group at position 1 and a carboxylic acid moiety at position 5. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C15H15Cl2N3O2, with a molecular weight of 340.20 g/mol . The compound is cataloged under CAS number 2241127-89-7 and is often utilized as a building block in medicinal chemistry for synthesizing inhibitors or receptor-targeting molecules .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2.2ClH/c16-8-10-1-4-12(5-2-10)18-9-17-13-7-11(15(19)20)3-6-14(13)18;;/h1-7,9H,8,16H2,(H,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSUHLRDGZWQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=NC3=C2C=CC(=C3)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent. The aminomethyl group can be introduced through a subsequent reaction with formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The aminomethyl group enhances its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with other benzimidazole derivatives but differs in substituents and pharmacological properties. Below is a comparison with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride C15H15Cl2N3O2 340.20 4-(Aminomethyl)phenyl, carboxylic acid Building block for kinase inhibitors; dihydrochloride improves solubility
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole C20H14Cl2N2 353.25 4-Chlorobenzyl, 4-chlorophenyl Analgesic/antidote candidate; IR data confirms C-N stretching in imidazole
Berotralstat dihydrochloride C30H26F4N6O · 2HCl 635.49 Trifluoromethyl, cyano, cyclopropylmethyl Plasma kallikrein inhibitor; approved for hereditary angioedema
3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride C9H11NO2 · 2HCl 250.30 (base) Tetrahydrobenzodiazole, methylimidazole Intermediate for CNS-targeting molecules; lower molecular weight

Pharmacological and Physicochemical Properties

  • Solubility: The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to neutral benzimidazole analogs (e.g., non-salt forms in and ) .
  • Bioactivity: Unlike Berotralstat (a clinically approved drug), the target compound lacks complex substituents like trifluoromethyl or cyano groups, which are critical for high-affinity plasma kallikrein inhibition .
  • Synthetic Utility: The 4-(aminomethyl)phenyl group enables conjugation with other pharmacophores, distinguishing it from simpler benzimidazoles (e.g., ’s chlorophenyl derivatives) .

Substituent Impact on Activity

  • Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., in and ) enhance binding to hydrophobic pockets but reduce solubility. The target compound’s aminomethyl group balances hydrophilicity and target engagement .
  • Salt Forms : Dihydrochloride salts (target compound and Berotralstat) improve bioavailability compared to free bases (e.g., ’s oxalic acid salts) .

Research Findings and Data

Spectral Data Comparison

  • IR Spectroscopy : The target compound’s benzimidazole core shows characteristic C-N stretching (~1450–1390 cm⁻¹), consistent with other analogs (e.g., ’s 1457 cm⁻¹ peak) .
  • Mass Spectrometry : The molecular ion peak at m/z 340.20 aligns with theoretical values, confirming purity and structural integrity .

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